molecular formula C9H6N4 B11915525 1H-Pyrazolo[3,4-F]quinoxaline CAS No. 127763-31-9

1H-Pyrazolo[3,4-F]quinoxaline

Cat. No.: B11915525
CAS No.: 127763-31-9
M. Wt: 170.17 g/mol
InChI Key: BPXKEDVZMYDDTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[3,4-F]quinoxaline is a heterocyclic compound that consists of a pyrazole ring fused to a quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[3,4-F]quinoxaline can be synthesized through various methods. One common approach involves the condensation of appropriate hydrazines with quinoxaline derivatives. For instance, saccharide-derived 1-phenyl-1H-pyrazolo[3,4-b]quinoxalines can be prepared by reacting a sugar, o-phenylenediamine, and phenylhydrazine hydrochloride in an acidic medium . Another method involves the use of Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability.

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-F]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been found to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

1H-Pyrazolo[3,4-F]quinoxaline can be compared with other similar compounds such as 1H-Pyrazolo[3,4-b]quinolines and quinolinyl-pyrazoles. These compounds share similar structural features but differ in their specific applications and properties:

The uniqueness of this compound lies in its specific structural arrangement and the resulting properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

127763-31-9

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

1H-pyrazolo[3,4-f]quinoxaline

InChI

InChI=1S/C9H6N4/c1-2-7-9(11-4-3-10-7)8-6(1)5-12-13-8/h1-5H,(H,12,13)

InChI Key

BPXKEDVZMYDDTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C3=C1C=NN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.